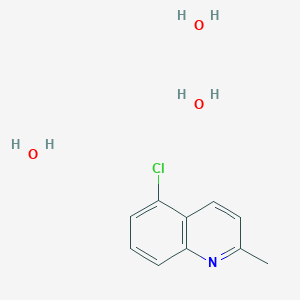

5-Chloroquinaldine trihydrate

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized for its versatile and privileged nature in drug discovery. nih.gov This fused heterocyclic system is a key structural component in a wide array of pharmacologically active compounds. nih.govnih.gov The significance of the quinoline nucleus is underscored by its presence in numerous natural products, particularly alkaloids, and its role as a fundamental building block for the synthesis of novel bioactive molecules. orientjchem.orgresearchgate.net

The diverse biological activities exhibited by quinoline derivatives are extensive and include anticancer, antibacterial, anti-inflammatory, antiviral, antimalarial, and antiparasitic properties. nih.govnih.govorientjchem.org The adaptability of the quinoline ring allows for modifications that can enhance its pharmacological profile, including aspects like solubility, bioavailability, and selectivity. orientjchem.org This has led to the development of several quinoline-based drugs that are currently in clinical trials for various diseases. nih.gov The ongoing research into quinoline derivatives continues to unveil new therapeutic possibilities, solidifying its status as a critical scaffold in the development of new medicines. orientjchem.orgresearchgate.netresearchgate.net

Historical Context of Halogenated Quinolines Research

The history of quinoline itself dates back to 1834, when it was first isolated from coal tar. nih.govmdpi.com Over the years, research into modifying the basic quinoline structure has led to significant advancements, particularly through the introduction of halogen atoms. The inclusion of halogens, such as chlorine, can significantly alter the electronic properties of the quinoline ring system, often leading to enhanced biological activity. orientjchem.orgnih.gov

The study of halogenated quinolines has been a fertile area of research, leading to the discovery of compounds with potent antibacterial and anticancer properties. nih.govmdpi.com For instance, research has shown that halogenated 8-hydroxyquinolines are used as active components in several drugs. mdpi.com The strategic placement of a halogen atom on the quinoline scaffold has been a key strategy in the development of new therapeutic agents. orientjchem.orgnih.gov The exploration of halogenated quinolines has evolved from initial discoveries to sophisticated synthetic strategies aimed at creating analogues with improved efficacy and specificity. nih.gov

Current Research Landscape Pertaining to 5-Chloroquinaldine (B2802525) and its Hydrates

The current research landscape for 5-chloroquinaldine and its hydrated forms, such as the trihydrate, is situated within the broader investigation of halogenated quinolines. While specific research focusing exclusively on 5-chloroquinaldine trihydrate is limited, the anhydrous form, 5-chloroquinaldine, is recognized as a chemical intermediate. lookchem.com

The synthesis of chloro-substituted quinaldines, including 5-chloroquinaldine, is often complicated by the formation of isomers, such as 7-chloroquinaldine, which can make purification challenging. google.comgoogle.com Research in this area has focused on developing improved synthetic methods to increase the yield and purity of the desired isomer. google.comgoogle.com

The study of halogenated quinolines as a class continues to be an active area of research, with investigations into their potential as antibacterial agents, particularly against resistant strains, and as anticancer agents. nih.govmdpi.com While detailed research findings on the specific biological activities of this compound are not widely published, the known properties of the broader class of halogenated quinolines suggest potential areas for future investigation.

Properties of 5-Chloroquinaldine and its Trihydrate

| Property | 5-Chloroquinaldine | This compound |

| CAS Number | 4964-69-6 lookchem.combldpharm.com | 4964-69-6 chemsrc.com |

| Molecular Formula | C10H8ClN bldpharm.com | C10H14ClNO chemsrc.com |

| Molecular Weight | 177.63 g/mol bldpharm.com | Not explicitly stated |

| Melting Point | 52-54 °C lookchem.comchemsrc.com | 52-54 °C chemsrc.com |

| Flash Point | 148.736 °C lookchem.comchemsrc.com | 148.736 °C chemsrc.com |

| Density | 1.225 g/cm3 lookchem.com | Not explicitly stated |

Eigenschaften

Molekularformel |

C10H14ClNO3 |

|---|---|

Molekulargewicht |

231.67 g/mol |

IUPAC-Name |

5-chloro-2-methylquinoline;trihydrate |

InChI |

InChI=1S/C10H8ClN.3H2O/c1-7-5-6-8-9(11)3-2-4-10(8)12-7;;;/h2-6H,1H3;3*1H2 |

InChI-Schlüssel |

JXVKLKXHTBMKJX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)Cl.O.O.O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Optimization for 5 Chloroquinaldine

Classical Approaches for Quinoline (B57606) Synthesis

Traditional methods for constructing the quinoline ring system, such as the Skraup and Doebner-Miller reactions, have been fundamental in heterocyclic chemistry. wikipedia.orgiipseries.org These reactions, while historically important, often contend with issues of regioselectivity, particularly when using substituted anilines like 3-chloroaniline (B41212).

Skraup Reaction Variants and Applicability to 5-Chloroquinaldine (B2802525)

The Skraup reaction, first described by Zdenko Hans Skraup in 1880, is a cornerstone for quinoline synthesis. wikipedia.org The classic approach involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a conjugate addition of the aniline, and subsequent cyclization and oxidation to form the quinoline ring. numberanalytics.com

When 3-chloroaniline is used as the starting material to produce chloro-substituted quinaldines, the Skraup reaction can lead to the formation of a mixture of isomers, including 5-chloroquinaldine and 7-chloroquinaldine. google.com The regioselectivity of the cyclization step is influenced by the electronic effects of the chlorine substituent on the aniline ring. The presence of the electron-withdrawing chlorine atom at the meta position can direct the cyclization to both the ortho and para positions, leading to a mixture of the 5- and 7-chloro isomers. Controlling the reaction conditions, such as temperature and the choice of oxidizing agent, is crucial to influence the isomeric ratio, though complete selectivity for the 5-chloro isomer remains a significant challenge with this method.

Doebner-Miller Reaction and Isomer Formation

The Doebner-Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones, often formed in situ, to react with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. wikipedia.orgsynarchive.com For the synthesis of quinaldine (B1664567) derivatives, crotonaldehyde (B89634) is a common reactant. google.comgoogle.com

Table 1: Comparison of Classical Synthesis Methods

| Feature | Skraup Reaction | Doebner-Miller Reaction |

|---|---|---|

| Reactants | Aniline, Glycerol, Oxidizing Agent | Aniline, α,β-Unsaturated Carbonyl |

| Catalyst | Sulfuric Acid | Brønsted or Lewis Acids |

| Key Intermediate | Acrolein (from glycerol) | α,β-Unsaturated Aldehyde/Ketone |

| Isomer Issue | Forms 5- and 7-chloro isomers | Forms 5- and 7-chloro isomers |

Modern Catalytic Strategies in 5-Chloroquinaldine Synthesis

To overcome the limitations of classical methods, modern organic synthesis has turned towards catalytic strategies that offer greater efficiency, selectivity, and milder reaction conditions. These approaches often involve transition metals or advanced acid catalysts.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. frontiersin.orgmdpi.com These methods often involve the activation of C-H bonds and the formation of new carbon-carbon and carbon-nitrogen bonds with high precision. mdpi.com Catalysts based on palladium, copper, and other transition metals can facilitate annulation and cyclization reactions that are highly regioselective. hanyang.ac.krmdpi.com

While specific examples detailing the synthesis of 5-chloroquinaldine trihydrate via these methods are not extensively documented in the provided results, the general principles of transition metal-catalyzed quinoline synthesis suggest a promising avenue for selective production. For instance, reactions like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be catalyzed by various transition metals, offering a potential route to control regioselectivity. organic-chemistry.org The development of novel catalytic systems continues to be an active area of research aimed at achieving high yields and selectivity for specific quinoline isomers. frontiersin.orgacs.org

Control of Isomer Formation and Selective Synthesis of 5-Chloroquinaldine

The selective synthesis of 5-chloroquinaldine over its 7-chloro isomer is a critical challenge. The substitution pattern of the starting aniline directs the cyclization, and with 3-chloroaniline, both the C4 and C2 positions relative to the amino group are activated for electrophilic substitution, leading to the formation of both isomers.

Strategies to control this isomerism primarily revolve around modifying the reaction conditions and the catalytic system. For instance, a patent for the synthesis of 7-chloroquinaldine describes a method using an immobilized ionic liquid catalyst that reportedly yields the 7-chloro isomer with no 5-isomer byproduct. google.compatsnap.com This suggests that catalyst design is a powerful tool for directing the regioselectivity of the cyclization.

Another approach involves phase-transfer catalysis, which has been applied to the synthesis of 7-chloroquinaldine to reduce side reactions and simplify purification. google.com While focused on the 7-chloro isomer, these advanced methods highlight the potential for developing highly selective syntheses for the 5-chloro isomer as well. The choice of solvent, temperature, and the rate of addition of reactants are also crucial parameters that can be optimized to favor the formation of one isomer over the other. google.com Further research into catalyst development and reaction engineering is necessary to achieve a truly selective and high-yield synthesis of 5-chloroquinaldine.

Strategies for Minimizing 7-Chloroquinaldine Isomer Co-formation

The synthesis of 7-chloroquinaldine often results in the formation of the 5-chloroquinaldine isomer as a significant byproduct. google.com Traditional methods like the Skraup or Doebner-von Miller reactions, when starting with m-chloroaniline, typically yield a mixture of 5- and 7-chloroquinaldines. google.comgoogle.com The ratio of these isomers is influenced by reaction conditions, particularly the concentration of the acid used. google.com

A key strategy to circumvent the formation of the 5-chloroquinaldine isomer is the use of specific oxidants and catalysts. One patented method highlights the use of o-nitrotoluene as an oxidant in the reaction of m-chloroaniline and crotonaldehyde. google.com This approach is reported to effectively inhibit the generation of 5-chloroquinaldine, leading to a product that is easier to purify. google.com The rationale is that o-nitrotoluene promotes the formation of an isomer with a significantly different boiling point from 7-chloroquinaldine, simplifying separation. google.com

Another innovative approach involves the use of an immobilized ionic liquid catalyst, specifically SiO2-HEPIBr, in a Skraup reaction. google.com This catalytic system, when used with m-chloroaniline and crotonaldehyde, is claimed to produce 7-chloroquinaldine with no formation of the 5-chloro isomer. google.com This method not only improves the purity and yield of the desired product but also reduces the complexity of downstream separation and purification processes. google.com

The influence of acid concentration on isomer distribution is also a critical factor. In the Skraup synthesis, decreasing the sulfuric acid concentration can shift the isomer ratio in favor of the 7-chloro isomer, although this may also lead to a decrease in the total yield. google.com

Purification and Isolation Techniques for Isomeric Quinoline Mixtures

Given the challenge of co-forming isomers in quinoline synthesis, effective purification and isolation techniques are paramount. The small difference in boiling points between 5- and 7-chloroquinaldine makes separation by rectification difficult and often impractical on an industrial scale. google.com

Crystallization and Salt Formation:

A successful method for separating 7-chloroquinaldine from its 5-isomer involves selective crystallization through salt formation. It has been discovered that tartaric acid can be used to effectively separate these isomers. google.com When a mixture of the chloro-quinaldine isomers is dissolved in an organic solvent and treated with an aqueous solution of tartaric acid, the tartrate of 7-chloroquinaldine crystallizes, allowing for its separation. google.com This process can isolate 75% to 90% of the 7-chloroquinaldine from the initial mixture, yielding a product with up to 99% purity after liberation of the free base. google.com Other carboxylic acids, such as acetic acid and oxalic acid, have proven unsatisfactory for this separation. google.com

Complexation:

The formation of metal complexes is another strategy employed for isomer separation. The zinc chloride complex of 7-chloroquinaldine has been used to isolate it from the 5-isomer. researchgate.net By carefully controlling the workup procedure, the zinc chloride complex of the 7-isomer can be isolated free of the 5-isomer. researchgate.net The free base can then be recovered from the complex by treatment with a base like ammonium (B1175870) hydroxide. researchgate.netprepchem.com However, some experiments have indicated that separation via the hydrochloride-zinc chloride complex may not be entirely satisfactory. google.com

Chromatography:

For laboratory-scale purifications and to obtain high-purity samples, flash chromatography is a viable method. prepchem.com A silica (B1680970) gel column with a suitable eluent system, such as methylene (B1212753) chloride and ethyl acetate, can effectively separate the isomers. prepchem.com

Table 1: Comparison of Purification Techniques for Chloroquinaldine Isomers

| Technique | Reagent/Method | Reported Efficiency/Purity | Reference |

|---|---|---|---|

| Salt Formation | Tartaric Acid | 75-90% isolation of 7-isomer; up to 99% purity | google.com |

| Complexation | Zinc Chloride | Can isolate 7-isomer complex free of 5-isomer | researchgate.net |

| Chromatography | Flash Chromatography | Effective for laboratory-scale purification | prepchem.com |

Green Chemistry Principles in 5-Chloroquinaldine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to address environmental and economic concerns associated with traditional methods. nih.gov These classical syntheses often involve hazardous reagents, high temperatures, long reaction times, and the use of organic solvents, leading to significant waste generation. nih.govijpsjournal.com

Eco-Friendly Catalysts and Solvents:

A major focus of green quinoline synthesis is the use of environmentally benign catalysts and solvents. ijpsjournal.com Research has explored the use of:

Water as a solvent: Microwave-assisted Skraup synthesis has been successfully carried out in water, a green solvent. tandfonline.com

Ethanol-water mixtures: These have been used as green solvents in the synthesis of quinoline derivatives. tandfonline.com

Formic acid: This has been utilized as a versatile and environmentally friendly catalyst. ijpsjournal.com

Nanocatalysts: The use of nanocatalysts offers an effective and recyclable option for quinoline synthesis, often under milder reaction conditions. nih.gov For instance, Fe3O4 nanoparticles have been used as a catalyst in water, which can be recovered and reused multiple times. nih.gov

Alumina (B75360): Commercially available alumina has been demonstrated as a simple, low-cost, and reusable catalyst for certain organic syntheses, which can be regenerated by washing with water. eurekalert.org

Energy-Efficient Methods:

To reduce energy consumption, alternative energy sources are being employed:

Microwave irradiation: This technique significantly reduces reaction times from hours to minutes and can enhance yields, often without the need for a solvent. tandfonline.comresearchgate.net

Ultrasound-assisted synthesis: This method can also accelerate reactions and improve yields. nih.govresearchgate.net

One-Pot Syntheses:

One-pot, multi-component reactions are being developed to improve efficiency and reduce waste by minimizing the number of reaction and purification steps. tandfonline.combohrium.com These methods often lead to higher atom economy and are more environmentally friendly. tandfonline.com

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Green Principle | Approach | Example | Reference |

|---|---|---|---|

| Benign Solvents | Use of water or ethanol (B145695)/water | Microwave-assisted Skraup synthesis in water | tandfonline.com |

| Alternative Catalysts | Recyclable nanocatalysts | Fe3O4 nanoparticles in water | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | One-pot multi-component reactions under microwave | tandfonline.comresearchgate.net |

| Process Intensification | One-pot reactions | Three-component condensation reactions | tandfonline.com |

By integrating these green chemistry principles, the synthesis of 5-chloroquinaldine and other quinoline derivatives can become more sustainable, safer, and economically viable.

Detailed Structural and Supramolecular Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A thorough investigation into the crystallographic and supramolecular characteristics of this compound has been impeded by the absence of publicly available single-crystal X-ray diffraction data. Despite extensive searches of chemical and crystallographic databases, as well as the scientific literature, no detailed structural reports for this specific hydrated compound have been identified. Consequently, a comprehensive analysis as outlined for this article cannot be completed at this time.

The intended focus of this article was to provide an in-depth examination of the three-dimensional structure of this compound, a derivative of quinaldine, which is a methylated quinoline. The study of such crystal structures is crucial for understanding the intricate network of non-covalent interactions that govern the molecular assembly in the solid state. These interactions, including hydrogen bonding and π-π stacking, are fundamental in the fields of crystal engineering, materials science, and pharmaceutical sciences, as they influence the physical and chemical properties of a compound.

The proposed investigation was structured to begin with a detailed analysis of the single-crystal X-ray diffraction data. This would have included the determination of the crystal system and space group, which define the symmetry and periodicity of the crystal lattice. Following this, a meticulous examination of the molecular geometry, including precise bond lengths and bond angles within the 5-chloroquinaldine molecule and the water molecules of hydration, was planned. Furthermore, a conformational analysis of the quinoline ring system would have provided insights into the planarity and potential distortions of this heterocyclic scaffold upon crystallization.

A significant portion of the intended research was dedicated to the investigation of the supramolecular interactions that stabilize the crystal structure. This would have involved the characterization of the hydrogen bonding network, with a particular focus on potential N-H...Cl and C-H...O interactions between the organic molecule and the water and chloride ions. The analysis of π-π stacking interactions between the aromatic quinoline rings was also a key objective, as these interactions play a vital role in the packing of aromatic molecules in crystals.

Unfortunately, without the foundational crystallographic data, the specific details of these structural and supramolecular features of this compound remain unknown. The scientific community relies on the deposition of such data in accessible repositories to facilitate further research and understanding. It is hoped that future crystallographic studies will be conducted on this compound and the results made publicly available to enable a complete and detailed analysis as envisioned in the planned article.

Advanced Structural Elucidation and Supramolecular Characterization of 5 Chloroquinaldine Trihydrate

Investigation of Supramolecular Interactions

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org For 5-chloroquinaldine (B2802525) trihydrate, this analysis provides critical insights into the crystal packing, which is stabilized by a network of non-covalent interactions involving the chloroquinoline moiety and the lattice water molecules. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.

The surface is color-mapped according to a normalized contact distance (d_norm), which is calculated from the distances to the nearest atoms inside (dᵢ) and outside (dₑ) the surface. mdpi.com Red regions on the d_norm map highlight intermolecular contacts that are shorter than the sum of their van der Waals radii, indicating strong interactions such as hydrogen bonds. mdpi.com Blue regions represent contacts longer than the van der Waals radii, while white areas denote distances that are approximately equal to the van der Waals separation. mdpi.com

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, plotting dᵢ against dₑ, which helps to quantify the relative contributions of different types of intermolecular contacts. najah.eduresearchgate.net Each point on the plot represents a unique pair of (dₑ, dᵢ) on the surface, and the density of these points reflects the prevalence of that particular contact type. For 5-chloroquinaldine trihydrate, the key interactions expected to be visualized and quantified would include:

O···H/H···O Contacts: These are anticipated to be the most significant interactions, appearing as distinct sharp spikes in the fingerprint plot. They primarily represent the hydrogen bonds between the three water molecules and between the water molecules and the nitrogen atom of the quinaldine (B1664567) ring.

C···H/H···C Contacts: These represent van der Waals interactions between carbon and hydrogen atoms and often appear as wing-like features in the fingerprint plot.

Cl···H/H···Cl Contacts: These interactions involving the chlorine atom are also significant in directing the crystal packing.

N···H/H···N Contacts: These correspond to the hydrogen bonds involving the heterocyclic nitrogen atom. mdpi.com

The relative contributions of these interactions provide a quantitative understanding of the forces governing the supramolecular architecture of the crystal.

Table 1: Anticipated Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Description | Expected Fingerprint Plot Feature | Anticipated Contribution |

|---|---|---|---|

| O···H/H···O | Hydrogen bonding involving water molecules and the quinaldine nitrogen. | Sharp, distinct spikes. | High |

| H···H | General van der Waals contacts between hydrogen atoms. | Large, diffuse region. | High |

| C···H/H···C | Interactions between the aromatic ring and methyl group hydrogens with other atoms. | "Winged" or symmetrical features. | Moderate |

| Cl···H/H···Cl | Contacts involving the chlorine substituent. | Specific spikes or regions. | Moderate to Low |

| N···H/H···N | Hydrogen bonding specifically to the ring nitrogen. | Sharp spikes, potentially overlapping with O···H. | Moderate to Low |

Spectroscopic Characterization Techniques

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations. nih.gov These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. nih.gov

For this compound, the spectra would be characterized by vibrations originating from the chloro-substituted quinoline (B57606) ring, the methyl group, and the water molecules of hydration.

Key Vibrational Modes:

O-H Vibrations: The presence of water molecules will give rise to strong, broad absorption bands in the IR spectrum in the region of 3200-3500 cm⁻¹, corresponding to O-H stretching vibrations.

Aromatic C-H Stretching: These vibrations typically appear in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl group (CH₃) will show symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: The aromatic quinoline ring will exhibit a series of characteristic sharp bands between 1400 cm⁻¹ and 1650 cm⁻¹, resulting from the stretching vibrations of the C=C and C=N bonds.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds are expected in the 1000-1450 cm⁻¹ and 650-900 cm⁻¹ regions, respectively.

C-Cl Stretching: The vibration corresponding to the carbon-chlorine bond is expected to produce a band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

The specific frequencies and intensities can be influenced by the crystal packing and hydrogen bonding interactions within the trihydrate structure.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (Typical Observation) |

|---|---|---|---|

| O-H Stretch | Water of Hydration | 3200 - 3500 | IR (Strong, Broad) |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 | IR (Medium), Raman (Strong) |

| Aliphatic C-H Stretch | Methyl Group (-CH₃) | 2850 - 3000 | IR (Medium), Raman (Strong) |

| C=C / C=N Stretch | Quinoline Ring | 1400 - 1650 | IR (Strong), Raman (Strong) |

| C-H Bend | Quinoline Ring, Methyl Group | 1000 - 1450 | IR (Variable), Raman (Variable) |

| C-Cl Stretch | Chlorine Substituent | 600 - 800 | IR (Strong), Raman (Medium) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.

For 5-chloroquinaldine, the ¹H NMR spectrum would display signals corresponding to the aromatic protons of the quinoline ring and the protons of the methyl group. The aromatic region (typically δ 7.0-9.0 ppm) would show a set of distinct multiplets. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine substituent. The methyl group would appear as a sharp singlet in the aliphatic region (typically δ 2.5-3.0 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. mdpi.com The aromatic carbons would resonate in the δ 110-160 ppm range, with carbons adjacent to the nitrogen and chlorine atoms being significantly deshielded (shifted to higher ppm values). The methyl carbon would appear at a much higher field (lower ppm value), typically in the δ 15-25 ppm range.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment. COSY would reveal the coupling relationships between adjacent protons (¹H-¹H correlations), while HSQC would correlate each proton with its directly attached carbon atom (¹H-¹³C correlation), confirming the assignments made from the 1D spectra.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for 5-Chloroquinaldine

| Proton Position | Description | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H2 | Proton on Methyl Group | ~ 2.7 | Singlet (s) |

| H3, H4 | Aromatic Protons | ~ 7.4 - 8.8 | Doublet (d) |

| H6, H7, H8 | Aromatic Protons | ~ 7.5 - 8.2 | Multiplet (m) |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for 5-Chloroquinaldine

| Carbon Position | Description | Predicted Chemical Shift (ppm) |

|---|---|---|

| C2 (CH₃) | Methyl Carbon | ~ 25 |

| C2, C3, C4 | Aromatic Carbons | ~ 122 - 158 |

| C5 | Carbon bearing Chlorine | ~ 130 |

| C6, C7, C8 | Aromatic Carbons | ~ 126 - 136 |

| C4a, C8a | Aromatic Bridgehead Carbons | ~ 129 - 148 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule with conjugated π systems or heteroatoms with non-bonding electrons. libretexts.org 5-chloroquinaldine contains an extended aromatic system (the quinoline ring) and heteroatoms (nitrogen and chlorine), making it UV-active.

The spectrum is expected to show distinct absorption bands corresponding to two primary types of electronic transitions: pharmatutor.org

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are characteristic of aromatic and other conjugated systems and typically result in strong absorption bands at shorter wavelengths (higher energy).

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or chlorine heteroatoms) to a π* antibonding orbital. youtube.com These are lower-energy transitions compared to π → π* and result in weaker absorption bands at longer wavelengths.

The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent used for the analysis.

Table 5: Expected Electronic Transitions for 5-Chloroquinaldine

| Transition Type | Orbital Change | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π | Electron from π bonding to π antibonding orbital | Shorter Wavelength (e.g., < 300 nm) | High (Allowed Transition) |

| n → π | Electron from non-bonding orbital to π antibonding orbital | Longer Wavelength (e.g., > 300 nm) | Low (Forbidden Transition) |

Thermal Behavior and Dehydration Processes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that a material undergoes as a function of temperature. For a hydrated crystalline solid like this compound, these methods are crucial for characterizing its thermal stability and dehydration pathway.

A TGA experiment would measure the change in mass of the sample as it is heated. The dehydration of this compound is expected to occur in one or more distinct steps, corresponding to the sequential loss of the three water molecules. The TGA curve would show a total weight loss consistent with the removal of three moles of water per mole of the compound. The temperature ranges over which these losses occur provide information about the strength with which the water molecules are bound within the crystal lattice.

Following dehydration, further heating would lead to the sublimation or decomposition of the anhydrous 5-chloroquinaldine at a significantly higher temperature. DSC analysis would complement the TGA data by detecting the thermal events (endothermic or exothermic processes) associated with dehydration and decomposition. The dehydration process is endothermic, as energy is required to break the hydrogen bonds and liberate the water molecules.

Table 6: Expected Thermal Events for this compound

| Temperature Range | Process | Technique | Expected Observation |

|---|---|---|---|

| ~ 50 - 150 °C | Dehydration (Loss of 3 H₂O) | TGA | Stepwise or single-step weight loss corresponding to three water molecules. |

| ~ 50 - 150 °C | Dehydration | DSC | One or more endothermic peaks. |

| > 150 °C | Decomposition / Sublimation | TGA | Significant weight loss of the anhydrous compound. |

| > 150 °C | Decomposition / Melting | DSC | Exothermic or endothermic peaks. |

Theoretical and Computational Investigations of 5 Chloroquinaldine Trihydrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-Chloroquinaldine (B2802525) trihydrate, DFT would be employed to calculate its ground state properties, such as total energy, electron density distribution, and optimized molecular geometry. These calculations provide a foundational understanding of the molecule's stability and structural parameters. Studies on similar chloro-substituted quinoline (B57606) compounds have successfully used DFT to elucidate their structural and electronic characteristics.

Selection and Validation of Appropriate Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A typical study would involve testing several combinations to find a level of theory that provides a good balance between computational cost and accuracy. For instance, hybrid functionals like B3LYP are commonly used for organic molecules, often paired with Pople-style basis sets such as 6-311++G(d,p). The selection would ideally be validated by comparing calculated results with any available experimental data for 5-Chloroquinaldine or closely related analogs to ensure the chosen computational protocol is reliable.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides critical information about a molecule's reactivity and charge distribution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For 5-Chloroquinaldine trihydrate, this analysis would pinpoint the electron-donating and accepting capabilities of the molecule.

Below is a hypothetical data table illustrating the kind of information a FMO analysis would provide. Note: These values are not based on actual calculations for this compound and are for illustrative purposes only.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Charge Distribution and Natural Population Analysis

The distribution of electron density within a molecule is fundamental to understanding its reactivity, intermolecular interactions, and spectroscopic properties. Computational chemistry provides powerful tools to quantify this distribution. One of the most widely used methods is Natural Population Analysis (NPA), which is part of the broader Natural Bond Orbital (NBO) theory.

NBO analysis provides a chemically intuitive picture of electron distribution by assigning electrons to specific atomic and bond-centered orbitals. dergi-fytronix.com This method calculates the charges on each atom based on the occupancy of these "natural" orbitals, offering a more stable and less basis-set-dependent result than other methods like Mulliken population analysis.

For this compound, an NPA calculation would reveal the charge distribution across the 5-chloroquinaldine molecule and the three associated water molecules. The analysis typically involves Density Functional Theory (DFT) calculations, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p), which has been successfully applied to other chloroquinoline systems. dergi-fytronix.com The analysis quantifies the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, providing stabilization energies (E(2)) that measure the strength of these interactions.

Key insights from such an analysis would include:

The net atomic charges on the nitrogen, chlorine, and carbon atoms of the quinoline ring, indicating sites susceptible to electrophilic or nucleophilic attack.

The charge transfer interactions between the lone pairs of the nitrogen atom and the antibonding orbitals of the aromatic ring (n → π*).

The extent of hyperconjugation involving the methyl group.

Crucially, the charge transfer between the water molecules and the 5-chloroquinaldine moiety, quantifying the electronic nature of the hydrogen bonds that stabilize the trihydrate crystal structure.

Table 1: Illustrative Natural Population Analysis (NPA) Atomic Charges for 5-Chloroquinaldine. (Note: This data is hypothetical and serves as an example of typical results from an NPA calculation.)

| Atom | Charge (e) |

| N1 | -0.552 |

| C2 | 0.215 |

| C3 | -0.201 |

| C4 | 0.098 |

| C5 | 0.045 |

| Cl | -0.089 |

| C9 (Methyl) | -0.611 |

Prediction and Interpretation of Spectroscopic Data

Computational methods are indispensable for the detailed assignment of vibrational spectra. By calculating the harmonic vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectroscopy, a theoretical spectrum can be generated and compared directly with experimental data. dergipark.org.trsid.ir This comparison allows for a definitive assignment of complex vibrational modes.

The standard procedure involves:

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation using a DFT method, such as B3LYP with the 6-311++G(d,p) basis set. dergipark.org.tr

Frequency Calculation: A frequency calculation is performed on the optimized geometry. This yields a set of vibrational frequencies and their IR and Raman intensities. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies due to anharmonicity and the use of incomplete basis sets. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. researchgate.net

Potential Energy Distribution (PED) Analysis: To assign the character of each vibrational mode, a PED analysis is performed. sid.ir This analysis breaks down each complex vibration into contributions from simpler internal coordinates (e.g., C-H stretch, C=C stretch, ring deformation).

For this compound, this analysis would be crucial for identifying the vibrational modes of the chloro-substituted quinaldine (B1664567) ring, the methyl group vibrations, and, importantly, the stretching and bending modes of the water molecules involved in the hydrate (B1144303) structure. nih.gov The shifts in the O-H stretching frequencies of the water molecules, compared to free water, would provide direct evidence of hydrogen bonding within the crystal.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of 5-Chloroquinaldine. (Note: This data is hypothetical. Experimental data would be obtained from FT-IR and FT-Raman spectra.)

| Vibrational Assignment | Calculated (Scaled) | Experimental |

| ν(O-H) stretch (water) | 3450 | 3445 |

| ν(C-H) aromatic | 3085 | 3082 |

| ν(C-H) methyl | 2950 | 2948 |

| ν(C=N) ring stretch | 1610 | 1605 |

| ν(C=C) ring stretch | 1580 | 1575 |

| δ(H₂O) bend (water) | 1625 | 1620 |

| ν(C-Cl) stretch | 780 | 775 |

Predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach for calculating the isotropic magnetic shielding tensors of nuclei. dergipark.org.tr

The computational workflow is as follows:

The molecular geometry is optimized, often including a solvent model (like the Polarizable Continuum Model, PCM) to simulate solution conditions, as NMR is typically performed in solution.

The GIAO NMR calculation is performed on this optimized structure. This yields absolute shielding values (σ) for each nucleus.

These shielding values are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, usually Tetramethylsilane (TMS), using the formula: δ = σ(TMS) - σ(sample). idc-online.com

The calculated chemical shifts are then linearly correlated with experimental values. A high correlation coefficient indicates that the computational model accurately reproduces the electronic environment of the nuclei. idc-online.com

For this compound, this analysis would predict the chemical shifts for all hydrogen and carbon atoms. This would help confirm the assignment of peaks in an experimental spectrum and provide insight into how the chlorine substituent and the crystal water molecules influence the electronic environment of the different protons and carbons in the aromatic system and the methyl group.

Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for 5-Chloroquinaldine. (Note: This data is hypothetical and demonstrates a typical comparison.)

| Carbon Atom | Calculated (ppm) | Experimental (ppm) |

| C2 | 158.5 | 159.2 |

| C3 | 122.1 | 121.8 |

| C4 | 135.8 | 136.1 |

| C4a | 147.5 | 148.0 |

| C5 | 129.0 | 128.7 |

| C6 | 126.3 | 126.5 |

| C7 | 127.8 | 127.4 |

| C8 | 125.9 | 125.5 |

| C8a | 128.1 | 127.9 |

| C9 (Methyl) | 24.8 | 25.1 |

Simulation of Intermolecular Interactions and Crystal Packing

Understanding how molecules arrange themselves in a solid state is the domain of crystal engineering. For a hydrate like this compound, the crystal packing is governed by a complex interplay of intermolecular interactions between the organic molecules and the water molecules.

Computational simulations are essential for analyzing and quantifying these interactions. Although a specific crystal structure for this compound is not publicly available, computational studies on similar systems reveal the expected interactions. These would likely include:

Hydrogen Bonding: The primary interaction would be hydrogen bonds between the water molecules and the nitrogen atom of the quinoline ring (O-H···N). Water molecules would also form hydrogen bonds with each other (O-H···O), potentially creating distinct clusters or chains within the crystal lattice.

Halogen Bonding: While less common, weak interactions involving the chlorine atom as a halogen bond acceptor might be present.

π-π Stacking: The planar aromatic rings of the quinaldine molecules could stack on top of each other, stabilized by π-π interactions.

Weak C-H···O and C-H···Cl Interactions: Numerous weaker hydrogen bonds involving the C-H bonds of the aromatic ring and methyl group as donors and oxygen or chlorine atoms as acceptors would further stabilize the crystal lattice.

Reaction Mechanism Modeling for Synthesis and Transformations

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, allowing researchers to map out the entire energy landscape of a reaction pathway. This includes identifying reactants, products, intermediates, and, most importantly, transition states.

For the synthesis of 5-chloroquinaldine, which can be formed through reactions like the Doebner-von Miller reaction, computational modeling could:

Calculate the activation energies for each step of the proposed mechanism.

Determine the structure of the transition states connecting intermediates.

Evaluate the thermodynamics of the reaction to predict its feasibility.

Explain the observed regioselectivity (i.e., why the chloro group ends up at the 5-position).

Similarly, for subsequent transformations of 5-chloroquinaldine, such as nucleophilic substitution or oxidation, DFT calculations can predict the most likely reaction pathways. nih.gov By comparing the activation barriers for different potential mechanisms, the most favorable route can be identified. This predictive power accelerates the development of new synthetic methodologies and helps in understanding the reactivity of the molecule. nih.gov

Coordination Chemistry of 5 Chloroquinaldine and Its Derivatives

Synthesis of 5-Chloroquinaldine-Based Metal Complexes

The synthesis of metal complexes with 5-chloroquinaldine (B2802525) as a ligand generally involves the reaction of a metal salt with the ligand in a suitable solvent. The nitrogen atom of the quinoline (B57606) ring in 5-chloroquinaldine possesses a lone pair of electrons, making it a potential coordination site for metal ions. The reaction conditions, such as the choice of solvent, temperature, and the molar ratio of metal to ligand, can be optimized to favor the formation of the desired complex.

Preparation with Transition Metal Ions (e.g., Zn(II), Cu(II), Ru(II))

Transition metal ions like zinc(II), copper(II), and ruthenium(II) are known to form stable complexes with N-donor ligands. The preparation of 5-chloroquinaldine complexes with these metal ions can be achieved by mixing a solution of the respective metal salt (e.g., zinc chloride, copper(II) nitrate, or a ruthenium(II) precursor) with a solution of 5-chloroquinaldine.

For instance, the synthesis of a Zn(II) complex could involve the direct reaction of zinc(II) chloride with 5-chloroquinaldine in an organic solvent such as ethanol (B145695) or methanol. Similarly, Cu(II) complexes can be prepared using copper(II) salts like copper(II) chloride or copper(II) acetate. mdpi.com The synthesis of ruthenium(II) complexes often requires a precursor complex, such as [Ru(arene)Cl₂]₂, which upon reaction with 5-chloroquinaldine, would lead to the coordination of the quinaldine (B1664567) ligand to the ruthenium center. acs.orgresearchgate.net The resulting complexes can then be isolated by filtration or evaporation of the solvent.

Exploration of Diverse Ligand Systems and Coordination Motifs

The coordination chemistry of 5-chloroquinaldine is not limited to simple metal-ligand complexes. The versatility of this ligand allows for the exploration of diverse ligand systems and coordination motifs. Mixed-ligand complexes can be synthesized by introducing other ligands in addition to 5-chloroquinaldine into the coordination sphere of the metal ion. These ancillary ligands can be chosen to fine-tune the electronic and steric properties of the resulting complex.

For example, in ruthenium(II) chemistry, bidentate ligands like ethylenediamine (B42938) can be used alongside a 5-chloroquinaldine derivative to form stable octahedral complexes. acs.orgresearchgate.net The coordination of 5-chloroquinaldine can occur in a monodentate fashion through the quinoline nitrogen. However, depending on the reaction conditions and the metal ion, more complex coordination motifs could be envisaged, potentially involving the chloro or methyl substituents, although this is less common for simple coordination.

Structural Characterization of Coordination Compounds

X-ray Diffraction Studies of Metal-Ligand Architectures

Interactive Table: Expected Crystallographic Parameters for a Hypothetical Metal Complex of a Quinaldine Derivative

Below is a hypothetical representation of crystallographic data that might be expected for a transition metal complex of a substituted quinaldine, based on known structures of similar complexes.

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Metal-N bond length (Å) | ~2.0-2.2 |

Note: This table is illustrative and not based on experimental data for 5-chloroquinaldine trihydrate complexes.

Spectroscopic Probing of Coordination Environments (UV-Vis, IR, NMR)

Spectroscopic techniques are essential for characterizing coordination compounds in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule and to probe the coordination of the ligand to the metal ion. Upon complexation, changes in the vibrational frequencies of the C=N and C=C bonds within the quinoline ring of 5-chloroquinaldine are expected. New bands corresponding to metal-nitrogen (M-N) vibrations may also appear in the far-IR region.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions within the molecule. For transition metal complexes, d-d transitions and charge-transfer bands are often observed in the visible region. The position and intensity of these bands can give insights into the coordination geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution. The coordination of 5-chloroquinaldine to a metal ion is expected to cause shifts in the resonance signals of the protons and carbons of the quinoline ring, particularly those close to the coordinating nitrogen atom. For instance, the signal of the proton at the 8-position is often significantly affected upon coordination.

Interactive Table: Expected Spectroscopic Data for a Hypothetical 5-Chloroquinaldine Metal Complex

This table provides a hypothetical summary of spectroscopic data that could be anticipated for a metal complex of 5-chloroquinaldine.

| Spectroscopic Technique | Expected Observations |

| IR (cm⁻¹) | Shift in C=N stretching vibration; Appearance of new M-N stretching band |

| UV-Vis (nm) | Ligand-centered π-π* transitions; Metal-to-ligand charge transfer (MLCT) bands |

| ¹H NMR (ppm) | Downfield shift of quinoline proton signals upon coordination |

| ¹³C NMR (ppm) | Shift in the resonance of carbon atoms adjacent to the nitrogen atom |

Note: This table is for illustrative purposes and is not based on reported experimental data for this compound complexes.

Theoretical Investigations of Coordination Complexes

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in coordination chemistry. nih.govresearchgate.net Theoretical calculations can be employed to complement experimental data and to gain a deeper understanding of the electronic structure, bonding, and reactivity of 5-chloroquinaldine-based metal complexes.

Lack of Sufficient Data Precludes a Detailed Analysis of this compound's Coordination Chemistry

A thorough review of available scientific literature reveals a significant gap in the documented coordination chemistry of 5-chloroquinaldine and its trihydrate form. Despite extensive searches for research detailing the synthesis, characterization, and theoretical analysis of metal complexes involving this specific ligand, no dedicated studies were identified that would allow for a comprehensive discussion of its electronic structure, bonding, and the application of Ligand Field Theory (LFT) and Molecular Orbital Theory (MOT) as requested.

The user's detailed outline for an article on the "" requires specific experimental and theoretical data, including spectroscopic and magnetic properties of its metal complexes. This information is crucial for an in-depth analysis of the electronic environment of the metal center upon coordination with 5-chloroquinaldine, as well as for constructing molecular orbital diagrams and interpreting ligand field effects.

General principles of coordination chemistry, LFT, and MOT are well-established for a wide range of ligands. wikipedia.orgfiveable.melibretexts.orgslideshare.netlibretexts.orguoanbar.edu.iq These theories provide a framework for understanding how the interaction between a central metal ion and surrounding ligands leads to the splitting of d-orbitals and the formation of molecular orbitals, which in turn determine the electronic and magnetic properties of the complex. nih.govyoutube.com However, the application of these theories to a specific ligand like 5-chloroquinaldine requires concrete data from studies on its complexes.

For instance, a discussion on the electronic structure and bonding in metal-ligand systems necessitates information on bond lengths and angles, typically obtained from single-crystal X-ray diffraction studies. mdpi.com Furthermore, an analysis using Ligand Field Theory would rely on electronic absorption spectra to determine the ligand field splitting parameter (Δ) and the Racah parameter (B), which are essential for understanding the strength of the ligand field and the degree of covalency in the metal-ligand bond. libretexts.org Similarly, a meaningful application of Molecular Orbital Theory would be informed by computational studies or advanced spectroscopic techniques that probe the nature of the molecular orbitals formed between the metal and 5-chloroquinaldine. fiveable.meuoanbar.edu.iqnih.gov

While there is a wealth of information on the coordination chemistry of related heterocyclic ligands, such as quinoline and its various other derivatives, this information cannot be directly extrapolated to 5-chloroquinaldine with the scientific accuracy required for the requested article. The presence of the chloro-substituent at the 5-position would uniquely influence the ligand's electronic properties and steric profile, thereby affecting its coordination behavior in ways that can only be determined through direct experimental investigation.

Chemical Reactivity and Derivatization Studies of 5 Chloroquinaldine

Functionalization of the Quinoline (B57606) Core

The quinoline ring system in 5-chloroquinaldine (B2802525) is an aromatic heterocycle, making it amenable to substitution reactions. The electronic nature of the ring, influenced by the nitrogen atom and the existing substituents, dictates the regioselectivity of these transformations.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, an electrophile replaces a hydrogen atom on an aromatic ring. The quinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the benzene ring portion of the quinoline is more susceptible to electrophilic attack than the pyridine (B92270) ring. In 5-chloroquinaldine, the chlorine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating, ortho-, para-directing group. The nitrogen atom deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution is expected to occur on the carbocyclic ring, primarily at positions 6 and 8. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of quinoline derivatives typically occurs at the 5- and 8-positions, and similar reactivity would be expected for 5-chloroquinaldine, favoring the 8-position due to steric hindrance from the chloro group at position 5.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of electron-withdrawing groups. The nitrogen atom in the quinoline ring makes the pyridine ring electron-deficient and thus more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. In 5-chloroquinaldine, the chlorine atom is not at an activated position (2- or 4-), making direct nucleophilic substitution on the carbocyclic ring challenging without strong activation. However, reactions involving the displacement of the chlorine at the 5-position can be considered a form of nucleophilic aromatic substitution and will be discussed in a later section.

The methyl group at the 2-position of the quinaldine (B1664567) core is a reactive site for various transformations.

Oxidation: The benzylic nature of the methyl group in 5-chloroquinaldine makes it susceptible to oxidation. Strong oxidizing agents can convert the methyl group into a carboxylic acid, yielding 5-chloroquinoline-2-carboxylic acid. This transformation is valuable for introducing a new functional group that can be further modified. For example, the oxidation of methylquinolines to their corresponding carboxylic acids is a known transformation in quinoline chemistry.

Halogenation: The methyl group can also undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator, to form a halomethyl derivative. This reaction, known as benzylic halogenation, proceeds via a radical mechanism. chemistrysteps.com The resulting 5-chloro-2-(halomethyl)quinoline is a versatile intermediate for further nucleophilic substitution reactions at the benzylic position.

Transformations Involving the Chlorine Atom

The chlorine atom at the 5-position is a key functional group for derivatization, primarily through nucleophilic displacement and cross-coupling reactions.

The chlorine atom on the quinoline ring can be displaced by various nucleophiles, although this typically requires harsh reaction conditions or the presence of a catalyst, as the C-Cl bond on an aromatic ring is generally strong. Nucleophiles such as amines, alkoxides, and thiols can potentially replace the chlorine atom to introduce new functionalities at the 5-position. The reactivity of chloroquinolines in nucleophilic substitution reactions has been studied, and it is known that the position of the chlorine atom significantly influences its reactivity. mdpi.commdpi.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom of 5-chloroquinaldine serves as an excellent handle for such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. organic-synthesis.com This reaction is widely used to form biaryl compounds. 5-Chloroquinaldine can be coupled with various aryl or heteroaryl boronic acids to synthesize 5-arylquinaldine derivatives. The general conditions for Suzuki coupling involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃ or K₂CO₃, and a suitable solvent system, which can be biphasic (e.g., toluene/water) or a polar aprotic solvent like DMF. organic-synthesis.com Microwave-assisted Suzuki couplings can also be employed to accelerate the reaction. organic-synthesis.com

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.govorganic-chemistry.orgwikipedia.org 5-Chloroquinaldine can react with various alkenes to introduce a vinyl group at the 5-position. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.orgwikipedia.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.org This reaction can be used to introduce an alkynyl group at the 5-position of 5-chloroquinaldine, leading to the synthesis of 5-alkynylquinaldine derivatives. researchgate.net

Below is a table summarizing typical conditions for these cross-coupling reactions.

| Reaction | Catalyst | Base | Solvent | Temperature | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ | Toluene/Water or DMF | 80-150 °C | 5-Arylquinaldines |

| Heck Reaction | Pd(OAc)₂ with a phosphine ligand | Et₃N or K₂CO₃ | DMF or NMP | 100-140 °C | 5-Vinylquinaldines |

| Sonogashira Coupling | Pd(PPh₃)₄ and CuI | Et₃N or Piperidine | THF or DMF | Room Temp. to 100 °C | 5-Alkynylquinaldines |

Synthesis of Novel 5-Chloroquinaldine Derivatives

The various reactive sites on the 5-chloroquinaldine molecule allow for the synthesis of a wide array of novel derivatives with potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel 5-(N-substituted-anilino)-8-hydroxyquinolines has been achieved through Hartwig-Buchwald amination, showcasing the utility of the 5-haloquinoline scaffold. researchgate.net Furthermore, the synthesis of 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline demonstrates a multi-step synthesis starting from a 5-chloro-8-hydroxyquinoline (B194070) derivative. mdpi.com

The derivatization of the quinoline core through the aforementioned reactions leads to a diverse chemical space. The following table provides examples of derivative classes that can be synthesized from 5-chloroquinaldine.

| Starting Material | Reaction Type | Reagent(s) | Product Class |

| 5-Chloroquinaldine | Suzuki Coupling | Arylboronic acid | 5-Arylquinaldines |

| 5-Chloroquinaldine | Heck Reaction | Alkene | 5-Vinylquinaldines |

| 5-Chloroquinaldine | Sonogashira Coupling | Terminal alkyne | 5-Alkynylquinaldines |

| 5-Chloroquinaldine | Benzylic Bromination | NBS, radical initiator | 5-Chloro-2-(bromomethyl)quinoline |

| 5-Chloro-2-(bromomethyl)quinoline | Nucleophilic Substitution | Amines, Alcohols, Thiols | 2-Substituted methyl-5-chloroquinolines |

| 5-Chloroquinaldine | Oxidation | Strong oxidizing agent | 5-Chloroquinoline-2-carboxylic acid |

These examples highlight the synthetic versatility of 5-chloroquinaldine as a building block for more complex molecules.

Mechanistic Studies of Chemical Transformations of 5-Chloroquinaldine

The chemical transformations of 5-chloroquinaldine are governed by the electronic properties of the quinoline ring system and the nature of the substituents. The chlorine atom at the 5-position and the methyl group at the 2-position play crucial roles in directing the reactivity of the molecule. Mechanistic studies, often employing a combination of kinetic experiments, spectroscopic analysis, and computational modeling, provide insights into the pathways of these reactions.

A predominant mechanism for the transformation of 5-chloroquinaldine is nucleophilic aromatic substitution (SNAr) . This pathway is common for aryl halides bearing electron-withdrawing groups or heteroatoms within the aromatic ring, which can stabilize the intermediate Meisenheimer complex. researchgate.net In the case of 5-chloroquinaldine, the nitrogen atom in the quinoline ring acts as an electron-withdrawing group, acidifying the ring system and making it susceptible to nucleophilic attack. researchgate.net

The SNAr mechanism generally proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, including the nitrogen atom.

Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.

The table below outlines the key stages of the proposed SNAr mechanism for 5-chloroquinaldine.

| Step | Description | Intermediate/Transition State | Key Features |

| 1 | Nucleophilic attack at C-5 | Meisenheimer Complex | Formation of a resonance-stabilized anionic intermediate. The nitrogen atom in the quinoline ring helps to delocalize the negative charge. |

| 2 | Departure of the chloride ion | Transition State | Re-aromatization of the quinoline ring. The C-Cl bond is broken. |

| 3 | Product Formation | Substituted Quinaldine | The nucleophile is now covalently bonded to the 5-position of the quinaldine ring. |

In addition to the SNAr pathway, kinetic studies on the reactions of substituted quinolines with acyl chlorides have suggested the possibility of a bimolecular nucleophilic substitution (SN2) type mechanism. researchgate.net In such a mechanism, the reaction proceeds in a single concerted step where the nucleophile attacks the substrate, and the leaving group departs simultaneously. The reaction rate in these cases is dependent on the concentration of both the quinoline substrate and the nucleophile. researchgate.net

Spectroscopic techniques such as mass spectrometry can be employed to detect and characterize reactive intermediates formed during these transformations. nih.govnih.gov By analyzing the mass-to-charge ratio of ions in the reaction mixture, it is possible to identify transient species like Meisenheimer complexes or other intermediates, providing direct evidence for the proposed reaction mechanism. nih.gov

The following table summarizes the expected influence of substituents on the mechanistic pathways of 5-chloroquinaldine.

| Substituent | Position | Influence on Reactivity | Mechanistic Implication |

| Chlorine | 5 | Acts as a leaving group and is electron-withdrawing. | Facilitates nucleophilic attack at the C-5 position, favoring SNAr. |

| Methyl | 2 | Electron-donating group. | May slightly decrease the overall electrophilicity of the quinoline ring compared to an unsubstituted quinoline, but its effect is likely less pronounced than the activating effect of the ring nitrogen. |

It is important to note that the precise mechanistic details, including the structure of transition states and the energetics of the reaction pathway, are best determined through detailed computational and experimental studies tailored specifically to 5-chloroquinaldine and the specific reaction conditions.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that are often energy-intensive and utilize hazardous materials. ijpsjournal.comiipseries.orgpharmaguideline.com Future research must prioritize the development of green and sustainable synthetic routes for 5-Chloroquinaldine (B2802525). ijpsjournal.combohrium.com This involves exploring methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. bohrium.comtandfonline.comtandfonline.com

Key areas for investigation include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly shorten reaction times from hours to minutes and improve product yields. tandfonline.com

Use of Green Solvents: Replacing traditional organic solvents with water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) can drastically reduce the environmental impact of the synthesis process. tandfonline.comtandfonline.com Water, in particular, is noted for being the most environmentally benign, nonflammable, and cheapest solvent. tandfonline.com

Eco-Friendly Catalysts: Investigating the efficacy of inexpensive, non-toxic, and reusable catalysts such as ferric chloride (FeCl₃·6H₂O), p-toluenesulfonic acid (p-TSA), or Amberlyst-15 is a promising avenue. bohrium.comtandfonline.comtandfonline.com These catalysts offer advantages like mild reaction conditions and high product yields. tandfonline.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs can improve atom economy and procedural efficiency by constructing complex molecules like quinoline scaffolds in a single step. nih.gov

| Synthetic Approach | Key Features | Potential Advantages for 5-Chloroquinaldine Synthesis | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Drastically reduced reaction times, increased yields, cleaner reactions. | tandfonline.com |

| Green Solvent Utilization | Employs solvents like water, ethanol, or ionic liquids. | Reduced toxicity, improved safety, lower environmental impact, potential for catalyst reuse. | tandfonline.comtandfonline.com |

| Benign Catalysis | Uses non-toxic, abundant, and recyclable catalysts (e.g., FeCl₃·6H₂O). | Lower cost, milder reaction conditions, simplified workup, reduced hazardous waste. | bohrium.comtandfonline.com |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | High atom economy, operational simplicity, rapid access to diverse molecular structures. | nih.gov |

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

The "trihydrate" designation indicates the crucial role of water molecules within the crystal lattice. However, the dynamic behavior of these water molecules and their influence on the compound's properties are not fully understood. Advanced spectroscopic techniques can provide unprecedented insight into these dynamic systems.

Future research should employ methods such as:

Terahertz (THz) Spectroscopy: This technique is highly sensitive to the collective vibrational modes of water networks and can be used to probe the hydration shell of the molecule, providing information that is often inaccessible by other methods. nih.gov

Solid-State NMR (ssNMR): Techniques like 1H, 13C, and 15N magic-angle spinning (MAS) ssNMR can elucidate the structural changes that occur during hydration and dehydration processes. acs.org Using isotopically labeled water can help track the exchange of water molecules within the crystal lattice. acs.org

Dynamic Vapor Sorption (DVS): This method can quantify the rate and extent of water uptake and loss, revealing the stability of the trihydrate form under varying humidity conditions and identifying potential phase transitions. acs.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT): This computational approach can be used to calculate and predict the electronic absorption and emission spectra, offering a theoretical comparison to experimental results and helping to understand the compound's optical properties. bohrium.com

| Technique | Principle | Information Gained for 5-Chloroquinaldine Trihydrate | References |

|---|---|---|---|

| Terahertz (THz) Spectroscopy | Measures absorption in the far-infrared region, sensitive to intermolecular vibrations. | Characterization of the hydration shell's structural and dynamic properties. | nih.gov |

| Solid-State NMR (ssNMR) | Measures nuclear spin transitions in a solid matrix. | Detailed structural information, identification of distinct water molecule environments, and tracking of molecular motion. | acs.org |

| Dynamic Vapor Sorption (DVS) | Measures mass change as a function of relative humidity. | Hydrate (B1144303) stability, kinetics of water sorption/desorption, and identification of critical humidity points. | acs.orgnih.gov |

| UV-Vis and Circular Dichroism (CD) Spectroscopy | Measures absorption of ultraviolet-visible light and differential absorption of circularly polarized light. | Analysis of electronic transitions and interactions with chiral molecules like proteins. | mdpi.comnih.gov |

Integration of Machine Learning and Artificial Intelligence in Computational Design

Unexplored avenues in this domain include:

Predictive Modeling: Using machine learning (ML) algorithms like Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activities or physical properties of novel 5-Chloroquinaldine derivatives, thereby prioritizing synthetic efforts. researchgate.net

Generative Models: Employing deep learning techniques to generate new molecular structures based on the 5-chloroquinaldine scaffold that are optimized for specific functions, such as binding to a particular biological target. researchgate.net

Reaction Prediction: Utilizing AI to predict the outcomes of chemical reactions, which can aid in designing more efficient and sustainable synthetic pathways. researchgate.net

Accelerated Simulations: Integrating AI into molecular dynamics simulations to enhance predictive accuracy and reduce computational cost, allowing for more efficient study of the compound's interactions with biological systems or materials. patsnap.com The development of AI-enhanced quantum mechanical methods (AIQM) can approach the accuracy of traditional high-level calculations at a fraction of the computational cost. youtube.com

| AI/ML Application | Description | Potential Impact on 5-Chloroquinaldine Research | References |

|---|---|---|---|

| QSAR Modeling | Develops statistical models relating chemical structure to a specific property or activity. | Rapidly screen virtual libraries of derivatives to identify candidates with high potential. | researchgate.netnih.gov |

| Generative Adversarial Networks (GANs) | AI models that can generate new, unique data that mimics a training set. | De novo design of novel 5-chloroquinaldine analogs with optimized properties. | patsnap.com |

| Reaction Outcome Prediction | ML algorithms trained on reaction databases to predict the products of a given set of reactants. | Optimize synthetic routes and explore novel chemical transformations. | researchgate.net |

| AI-Enhanced Molecular Dynamics | Uses ML potentials to accelerate simulations while maintaining high accuracy. | Enable longer and more complex simulations of the compound's behavior and interactions. | patsnap.comyoutube.com |

Exploration of New Coordination Motifs and Self-Assembly Processes

The nitrogen atom in the quinoline ring makes it an excellent ligand for coordinating with metal ions. nih.gov This capability opens up the field of coordination chemistry for 5-Chloroquinaldine, which remains largely unexplored. libretexts.orgfiveable.me Coordination compounds consist of a central metal atom or ion bonded to surrounding molecules or ions called ligands. libretexts.orgfiveable.me

Future research should focus on:

Synthesis of Novel Coordination Complexes: Reacting 5-Chloroquinaldine with a variety of transition metals (e.g., iron, copper, platinum) to synthesize new coordination compounds. fiveable.me The resulting complexes could exhibit interesting catalytic, magnetic, optical, or biological properties.

Study of Supramolecular Self-Assembly: Investigating how this compound molecules can self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding (involving the water molecules) and π–π stacking.

Chelation Properties: Exploring the potential of 5-Chloroquinaldine derivatives to act as polydentate ligands (chelating agents), which form more stable complexes with metal ions. fiveable.melibretexts.org

| Metal Ion Family | Potential Coordination Geometry | Potential Properties and Applications of Complexes | References |

|---|---|---|---|

| Transition Metals (e.g., Cu, Pt, Co) | Tetrahedral, Square Planar, Octahedral | Catalysis, anticancer agents (e.g., cisplatin (B142131) analogs), molecular magnets. | fiveable.mefiveable.me |

| Lanthanides (e.g., Eu, Tb) | High coordination numbers (8, 9) | Luminescent materials for OLEDs, bio-imaging probes. | fiveable.me |

| Main Group Metals (e.g., Sn, Al) | Varies | Lewis acid catalysts, components for materials science. | libretexts.org |

Investigation of Surface and Interface Chemistry Involving this compound

Surface chemistry, which deals with phenomena at interfaces, is a critical area for technological applications such as catalysis, corrosion, and sensor development. ssgopalganj.innih.gov The interaction of this compound with various surfaces is a completely unexplored field.

Prospective research directions include:

Adsorption Studies: Investigating how the molecule adsorbs onto different surfaces, such as metals, metal oxides, and semiconductors. This knowledge is fundamental to applications in heterogeneous catalysis and electronics.

Self-Assembled Monolayers (SAMs): Exploring the potential for 5-Chloroquinaldine derivatives to form ordered, single-molecule-thick layers on substrates. Such SAMs could be used to modify surface properties, for example, to prevent corrosion or to act as a platform for chemical sensors.